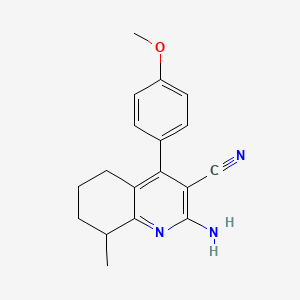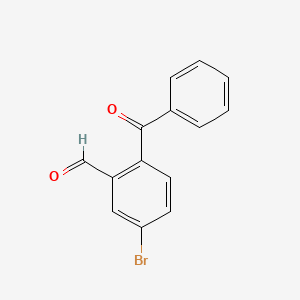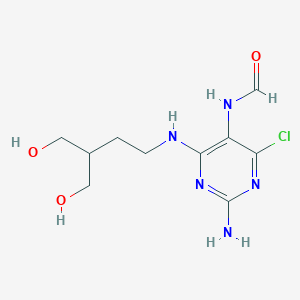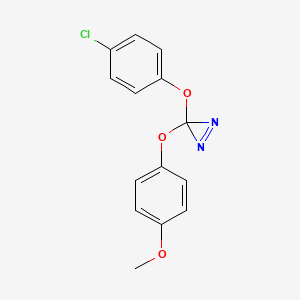![molecular formula C37H36N4O9 B11834450 {4-[(2S)-N-[(1S)-1-carbamoylethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B11834450.png)
{4-[(2S)-N-[(1S)-1-carbamoylethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Val-Ala-PAB-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly valuable in the field of targeted cancer therapy, where it facilitates the delivery of cytotoxic drugs specifically to cancer cells. The compound’s structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, valine (Val), alanine (Ala), para-aminobenzyloxycarbonyl (PAB), and para-nitrophenyl (PNP) ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Ala-PAB-PNP involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The Fmoc group is used to protect the amino group of valine, while the carboxyl group is activated using a coupling reagent to form a peptide bond with alanine. The PAB group is then introduced, followed by the attachment of the PNP ester. The final product is purified using chromatographic techniques to achieve high purity .
Industrial Production Methods
Industrial production of Fmoc-Val-Ala-PAB-PNP follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure consistency and high yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
Fmoc-Val-Ala-PAB-PNP undergoes several types of chemical reactions, including:
Cleavage Reactions: The Fmoc group can be removed under basic conditions to expose the free amine group for further conjugation.
Hydrolysis: The PNP ester can be hydrolyzed to release the active drug in the target cell.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the PNP ester.
Major Products Formed
Fmoc Deprotection: The major product is the free amine of valine.
Hydrolysis: The major product is the active drug released from the PNP ester.
科学研究应用
Fmoc-Val-Ala-PAB-PNP is widely used in scientific research, particularly in the development of ADCs for targeted cancer therapy. Its cleavable nature allows for the controlled release of cytotoxic drugs within cancer cells, minimizing damage to healthy tissues . Additionally, it is used in the study of protease activity and the development of enzyme-responsive drug delivery systems.
作用机制
The mechanism of action of Fmoc-Val-Ala-PAB-PNP involves its cleavage by specific enzymes, such as cathepsin B, which is overexpressed in cancer cells. Upon cleavage, the PNP ester is hydrolyzed, releasing the active drug within the target cell. This targeted delivery enhances the efficacy of the drug while reducing systemic toxicity .
相似化合物的比较
Similar Compounds
Fmoc-Val-Cit-PABC-PNP: Another cleavable linker used in ADCs, known for its stability and efficient drug release.
Fmoc-Val-Ala-PABC-PNP: Similar to Fmoc-Val-Ala-PAB-PNP but with different linker chemistry.
Uniqueness
Fmoc-Val-Ala-PAB-PNP is unique due to its specific cleavage by cathepsin B and its efficient release of the active drug. Its structure allows for precise control over drug delivery, making it a valuable tool in targeted cancer therapy .
属性
分子式 |
C37H36N4O9 |
|---|---|
分子量 |
680.7 g/mol |
IUPAC 名称 |
[4-[[(2S)-1-amino-1-oxopropan-2-yl]-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C37H36N4O9/c1-22(2)33(39-36(44)48-21-32-30-10-6-4-8-28(30)29-9-5-7-11-31(29)32)35(43)40(23(3)34(38)42)25-14-12-24(13-15-25)20-49-37(45)50-27-18-16-26(17-19-27)41(46)47/h4-19,22-23,32-33H,20-21H2,1-3H3,(H2,38,42)(H,39,44)/t23-,33-/m0/s1 |
InChI 键 |
QJUKCRRILOLECU-WYOOIXGGSA-N |
手性 SMILES |
C[C@@H](C(=O)N)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@H](C(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
规范 SMILES |
CC(C)C(C(=O)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(C)C(=O)N)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11834376.png)



![N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine](/img/structure/B11834405.png)



![6-(4-Chlorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11834438.png)

![Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]-](/img/structure/B11834466.png)


